molecular formula C21H19NO4 B2510440 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 2034321-00-9

4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No.: B2510440
CAS No.: 2034321-00-9
M. Wt: 349.386
InChI Key: ZMCQHZDQBZENTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one is a coumarin derivative featuring a pyrrolidine ring substituted with a phenyl group at the 3-position, linked to the coumarin core via a 2-oxoethoxy bridge. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The structural uniqueness of this compound lies in its 3-phenylpyrrolidine substituent, which confers distinct electronic and steric properties compared to simpler heterocyclic analogs.

Properties

IUPAC Name

4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(22-11-10-16(13-22)15-6-2-1-3-7-15)14-25-19-12-21(24)26-18-9-5-4-8-17(18)19/h1-9,12,16H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCQHZDQBZENTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired product under controlled conditions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The phenylpyrrolidinyl group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The chromen-2-one core also contributes to the compound’s activity by interacting with different cellular pathways .

Comparison with Similar Compounds

Y040-3722: 4-Ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one

  • Structural Differences :
    • The coumarin core in Y040-3722 has ethyl and methyl substituents at positions 4 and 7, whereas the target compound lacks these alkyl groups.
    • The pyrrolidine group in Y040-3722 is attached to a para-substituted phenyl ring, unlike the 3-phenylpyrrolidine in the target compound.
  • The para-substituted phenyl-pyrrolidine may reduce steric hindrance compared to the meta-substituted phenyl in the target compound, altering receptor interactions.

IBC-8: (E)-1-(2-hydroxy-3-(3-methylbut-2-en-1-yl)-4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)prop-2-en-1-one

  • Structural Differences: IBC-8 is a chalcone-coumarin hybrid with dual 2-oxo-pyrrolidin-1-yl ethoxy groups, whereas the target compound has a single such group.
  • Biological Implications :
    • The extended conjugation in IBC-8 may enhance UV absorption, relevant for photodynamic therapies.
    • Dual pyrrolidine groups could improve binding to enzymes like MAO-B compared to the single group in the target compound .

FM15: 2-(4-(2-Oxo-2-(4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl)ethoxy)phenyl)-4H-chromen-4-one

  • Structural Differences :
    • FM15 incorporates a diazepane ring and a pyridine substituent instead of pyrrolidine.
    • The ethoxy linker in FM15 connects to a phenyl group, similar to the target compound, but the heterocycle is larger (7-membered vs. 5-membered).
  • Biological Implications :
    • The diazepane-pyridine system may enhance solubility due to increased polarity.
    • Larger heterocycles could reduce blood-brain barrier penetration compared to pyrrolidine derivatives .

BPR10: 4-[2-(Morpholin-4-yl)ethoxy]-2H-chromen-2-one

  • Structural Differences :
    • BPR10 substitutes the pyrrolidine group with a morpholine ring.
    • The target compound’s 3-phenylpyrrolidine offers aromatic interactions absent in BPR10.
  • Biological Implications :
    • BPR10 exhibits MAO-B inhibition (IC₅₀ = 0.372 μM), suggesting morpholine’s oxygen atom enhances hydrogen bonding with the enzyme.
    • The phenyl group in the target compound may improve binding to hydrophobic enzyme pockets .

Table 1: Key Properties of Target Compound and Analogs

Compound Name Heterocycle Substituents on Coumarin Notable Biological Activity
Target Compound 3-Phenylpyrrolidine None Potential MAO-B/AChE inhibition*
Y040-3722 Pyrrolidine 4-Ethyl, 7-methyl Screening compound (undisclosed)
IBC-8 Pyrrolidine (x2) Chalcone hybrid Antimicrobial, photodynamic
FM15 Diazepane Pyridine-methyl Anti-leishmanial
BPR10 Morpholine None MAO-B inhibition (IC₅₀ = 0.372 μM)

*Inferred from structural analogs.

Spectroscopic Characterization

  • IR : Expected peaks for lactone (C=O, ~1700 cm⁻¹) and pyrrolidine N-H stretches (~3400 cm⁻¹), comparable to compounds in and .
  • NMR : Distinct signals for the 3-phenylpyrrolidine protons (δ 7.2–7.4 ppm for aromatic Hs; δ 3.0–3.5 ppm for pyrrolidine CH₂) .

Biological Activity

4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one, a compound belonging to the class of chromenones, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a chromenone core with a pyrrolidinyl substituent, which is known for contributing to its pharmacological properties. The structural formula can be represented as follows:

C21H19NO4\text{C}_{21}\text{H}_{19}\text{N}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrrolidinone moiety is particularly significant as it serves as a pharmacophore in many bioactive compounds. The compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and influencing cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown:

  • Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell growth.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies show effectiveness against certain Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It demonstrates antifungal properties, making it a candidate for developing new antifungal agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Study :
    • Objective : To evaluate the anticancer effects on human breast cancer cells (MCF-7).
    • Findings : The compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent activity.
  • Antimicrobial Assessment :
    • Objective : To test against Staphylococcus aureus and Candida albicans.
    • Findings : Minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at low concentrations (5–15 µg/mL).

Data Table of Biological Activities

Biological ActivityTest Organism/Cell LineConcentration (µM)Effect Observed
AnticancerMCF-710Reduced viability
AntimicrobialStaphylococcus aureus10Inhibition
AntifungalCandida albicans15Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.